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Compound of Interest

Compound Name: 1-Acetylpiperidine-4-carbonitrile

Cat. No.: B016962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures, data, and potential

applications for 1-Acetylpiperidine-4-carbonitrile, a versatile intermediate in synthetic and

medicinal chemistry.

Introduction
1-Acetylpiperidine-4-carbonitrile is a derivative of piperidine, a ubiquitous scaffold in

pharmaceutical agents. The presence of the cyano group at the 4-position and the acetyl group

on the piperidine nitrogen makes it a valuable building block for the synthesis of more complex

molecules. Its derivatives have been investigated for a range of biological activities, particularly

in the realm of neurological disorders. These notes will detail a plausible synthetic route,

characterization data, and potential biological applications.
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Property Value

CAS Number 25503-91-7

Molecular Formula C₈H₁₂N₂O

Molecular Weight 152.19 g/mol

Appearance
Predicted: Colorless to pale yellow oil or low

melting solid

Boiling Point Not available

Melting Point Not available

Solubility
Predicted: Soluble in methanol, ethanol,

dichloromethane, chloroform

Table 2: Proposed Synthesis of 1-Acetylpiperidine-4-
carbonitrile - Reaction Parameters

Step Reaction
Key
Reagents

Solvent
Temperat
ure (°C)

Reaction
Time (h)

Yield (%)

1

Dehydratio

n of

Piperidine-

4-

carboxami

de

Thionyl

chloride,

Dibutylform

amide

Toluene 0 - 20 24 - 72 ~75

2

Acetylation

of 4-

Cyanopiper

idine

Acetic

anhydride,

Triethylami

ne

Dichlorome

thane
0 - 25 2 - 4

>90

(Predicted)

Table 3: Predicted Spectroscopic Data for 1-
Acetylpiperidine-4-carbonitrile

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Predicted Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 3.8-4.0 (m, 2H, -N-CH₂-), 3.2-3.4 (m,

2H, -N-CH₂-), 2.8-3.0 (m, 1H, -CH(CN)-), 2.1 (s,

3H, -C(O)CH₃), 1.8-2.0 (m, 4H, -CH₂-CH(CN)-

CH₂-)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 169.0 (C=O), 121.0 (CN), 45.0 (-N-

CH₂-), 40.0 (-N-CH₂-), 30.0 (-CH₂-CH(CN)-

CH₂-), 28.0 (-CH(CN)-), 21.5 (-C(O)CH₃)

IR (neat, cm⁻¹)
ν: 2240 (C≡N stretch), 1640 (C=O amide

stretch), 2950, 2870 (C-H stretch)

Mass Spec (EI) m/z (%): 152 (M⁺), 110, 96, 82, 43 (100)

Experimental Protocols
Protocol 1: Synthesis of 4-Cyanopiperidine
Hydrochloride (Precursor)
This protocol is adapted from patent literature describing the dehydration of piperidine-4-

carboxamide.

Materials:

Piperidine-4-carboxamide (isonipecotamide)

Dibutylformamide

Thionyl chloride

Toluene

n-Propyl acetate

Nitrogen gas

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus
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Procedure:

In a 1 L jacketed vessel under a nitrogen atmosphere, suspend 92.8 g (0.702 mol) of

piperidine-4-carboxamide in 450 ml of n-propyl acetate at 20°C.

Add 111.56 g (0.702 mol) of dibutylformamide to the suspension over 10 minutes with

stirring.

After 5 minutes, begin the dropwise addition of 175.46 g (1.475 mol) of thionyl chloride,

maintaining the temperature at 20°C.

Stir the reaction mixture at 20°C for 24 hours.

Filter the resulting suspension and wash the filter cake three times with 150 ml of n-propyl

acetate.

Dry the solid under vacuum to yield 4-cyanopiperidine hydrochloride as a colorless solid.[1]

Expected Yield: Approximately 79% of the theoretical yield.

Protocol 2: Synthesis of 1-Acetylpiperidine-4-
carbonitrile
This is a general protocol for the N-acetylation of a secondary amine.

Materials:

4-Cyanopiperidine hydrochloride

Acetic anhydride

Triethylamine

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

Suspend 4-cyanopiperidine hydrochloride (1.0 eq) in dichloromethane (10 mL per gram of

starting material) in a round-bottom flask equipped with a magnetic stirrer.

Cool the suspension to 0°C in an ice bath.

Slowly add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride and

liberate the free base. Stir for 15 minutes.

Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature

at 0°C.

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate

solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

product.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to yield 1-Acetylpiperidine-4-carbonitrile.

Visualizations
Synthesis Workflow
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Step 1: Dehydration Step 2: Acetylation

Piperidine-4-carboxamide 4-Cyanopiperidine HCl

SOCl₂, Dibutylformamide
Toluene, 20°C, 24h

4-Cyanopiperidine
Base (e.g., Et₃N)

1-Acetylpiperidine-4-carbonitrile

Acetic Anhydride, Et₃N
DCM, 0°C to RT, 2-4h

Click to download full resolution via product page

Caption: Synthetic pathway for 1-Acetylpiperidine-4-carbonitrile.

Potential Signaling Pathway Involvement
Derivatives of 4-cyanopiperidine have shown activity as inhibitors of T-type calcium channels,

which are implicated in neuropathic pain. The following diagram illustrates a hypothetical

mechanism of action based on this potential application.
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Caption: Hypothetical inhibition of T-type calcium channels.

Applications in Drug Discovery
1-Acetylpiperidine-4-carbonitrile serves as a key intermediate in the synthesis of various

biologically active molecules. The cyano group can be hydrolyzed to a carboxylic acid or an

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b016962?utm_src=pdf-body-img
https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


amide, or reduced to an amine, providing a handle for further functionalization. The piperidine

scaffold is a common feature in drugs targeting the central nervous system.

Potential therapeutic areas for derivatives of 1-Acetylpiperidine-4-carbonitrile include:

Neuropathic Pain: As precursors to inhibitors of T-type calcium channels.

Psychiatric Disorders: The piperidine core is present in many antipsychotic and

antidepressant medications.

HIV Treatment: As a scaffold for CCR5 antagonists.

Cancer Therapy: As a building block for the synthesis of CDK inhibitors and other

antiproliferative agents.

The exploration of derivatives of 1-Acetylpiperidine-4-carbonitrile represents a promising

avenue for the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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